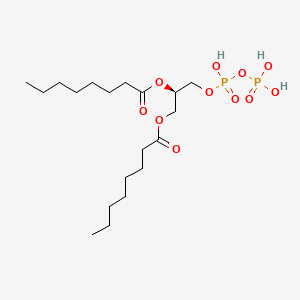
Dioctanoylglycerol pyrophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctanoylglycerol pyrophosphate is a synthetic organic compound that belongs to the class of diacylglycerol pyrophosphates. It is characterized by the presence of two octanoyl groups attached to a glycerol backbone, with a pyrophosphate group linked to the glycerol. This compound is known for its role in various biochemical and signaling pathways, particularly in plants, yeast, and certain bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioctanoylglycerol pyrophosphate can be synthesized through the phosphorylation of phosphatidic acid using phosphatidic acid kinase. The reaction typically involves the following steps:
Formation of Dioctanoylglycerol: Dioctanoylglycerol is synthesized by esterifying glycerol with octanoic acid in the presence of a catalyst.
Phosphorylation: The dioctanoylglycerol is then phosphorylated using phosphatidic acid kinase to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the concentration of reagents to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Dioctanoylglycerol pyrophosphate undergoes various chemical reactions, including:
Hydrolysis: The pyrophosphate group can be hydrolyzed to form dioctanoylglycerol and inorganic phosphate.
Esterification: The hydroxyl groups on the glycerol backbone can undergo esterification with different fatty acids to form various derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a suitable acid or base catalyst.
Esterification: Requires fatty acids and a catalyst such as sulfuric acid or a lipase enzyme.
Oxidation and Reduction: Involves oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Dioctanoylglycerol and inorganic phosphate.
Esterification: Various diacylglycerol derivatives depending on the fatty acids used.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
Dioctanoylglycerol pyrophosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: Investigated for its role in cellular signaling and regulation, particularly in plants and yeast.
Medicine: Explored for its potential therapeutic effects in modulating lipid signaling pathways and treating metabolic disorders.
Industry: Utilized in the development of bioactive lipids and as a component in various biochemical assays.
Mechanism of Action
Dioctanoylglycerol pyrophosphate exerts its effects primarily through its role as a signaling lipid. It interacts with specific receptors and enzymes involved in lipid metabolism and cellular signaling pathways. The compound can modulate the activity of phosphatidic acid phosphatases and other lipid-modifying enzymes, thereby influencing various cellular processes such as membrane trafficking, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Phosphatidic Acid: A precursor in the synthesis of dioctanoylglycerol pyrophosphate and involved in similar signaling pathways.
Diacylglycerol: Shares a similar glycerol backbone but lacks the pyrophosphate group.
Lysophosphatidic Acid: Another signaling lipid with a single fatty acid chain and a phosphate group.
Uniqueness
This compound is unique due to its specific structure, which includes two octanoyl groups and a pyrophosphate moiety. This structure allows it to participate in distinct biochemical pathways and exert specific effects on lipid signaling and metabolism. Its ability to modulate the activity of phosphatidic acid phosphatases and other enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C19H38O11P2 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy(phosphonooxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H38O11P2/c1-3-5-7-9-11-13-18(20)27-15-17(16-28-32(25,26)30-31(22,23)24)29-19(21)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,25,26)(H2,22,23,24)/t17-/m1/s1 |
InChI Key |
MBDSUZSCJLRKPC-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |
Canonical SMILES |
CCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)O)OC(=O)CCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















